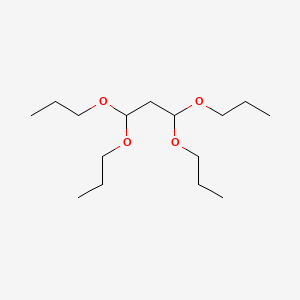![molecular formula C8Cl6O2 B14496833 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one CAS No. 64230-36-0](/img/structure/B14496833.png)
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is a chlorinated heterocyclic compound It features a cyclopentane ring fused to a pyran ring, with six chlorine atoms attached to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one typically involves the cycloaddition of chlorinated precursors. One common method is the (3+2) cycloaddition between 2-pyrones and vinyl cyclopropanes under specific conditions . The reaction is catalyzed by palladium(0) with a phosphine ligand in an anhydrous solvent such as tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mecanismo De Acción
The mechanism of action of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer chlorine atoms.
2,3-Dihydro-4H-pyran: Another pyran derivative with a different substitution pattern.
Uniqueness
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is unique due to its high degree of chlorination and fused ring structure
Propiedades
Número CAS |
64230-36-0 |
|---|---|
Fórmula molecular |
C8Cl6O2 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2,2,3,4,6,7-hexachlorocyclopenta[b]pyran-5-one |
InChI |
InChI=1S/C8Cl6O2/c9-2-1-5(15)3(10)4(11)6(1)16-8(13,14)7(2)12 |
Clave InChI |
UECVIRLMXUVALV-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C1=O)Cl)Cl)OC(C(=C2Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


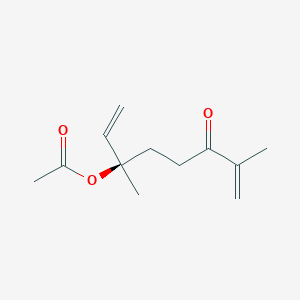
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
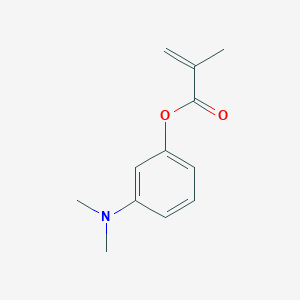
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
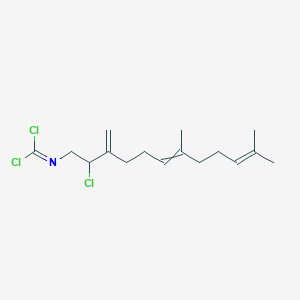
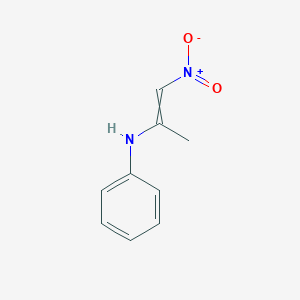
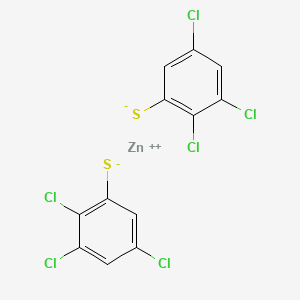
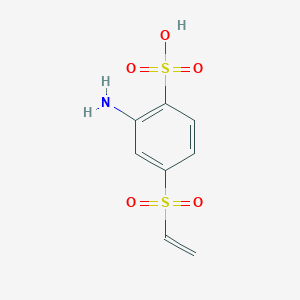
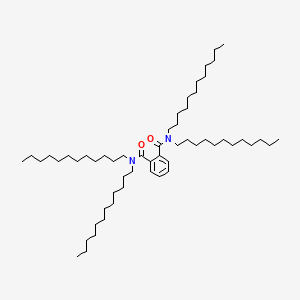
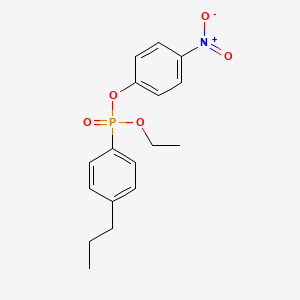

![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
